Lipophilicity (XLogP3) Comparison: Target Compound vs. Des-Methyl Primary Amine Analog
The target compound exhibits a computed XLogP3 of 0.3, which is 0.8 log units more lipophilic than the des-methyl primary amine analog 1-(cyclopropylcarbonyl)piperidin-4-amine (XLogP3 = -0.5) [1]. This difference corresponds to an approximately 6.3-fold higher predicted octanol-water partition coefficient, suggesting improved passive membrane permeability for the N-methylated derivative while remaining within favorable CNS drug-like space [1]. The elevated lipophilicity arises solely from N-methylation, as the remainder of the scaffold is identical, allowing researchers to isolate the contribution of the secondary amine capping group.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 1-(Cyclopropylcarbonyl)piperidin-4-amine (des-methyl analog): XLogP3 = -0.5 |
| Quantified Difference | ΔXLogP3 = +0.8 (approx. 6.3× higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For CNS-targeted programs, a ΔXLogP3 of +0.8 without increasing molecular weight or TPSA beyond lead-like limits is a meaningful differentiation that can shift a compound from suboptimal brain penetration to acceptable CNS exposure.
- [1] PubChem. XLogP3 computed values for CID 60817866 (target) and CID for 1-(cyclopropylcarbonyl)piperidin-4-amine. National Center for Biotechnology Information, 2021. View Source
